D-Glucoascorbic acid

Description

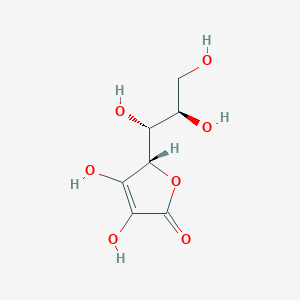

Structure

3D Structure

Properties

IUPAC Name |

(2S)-3,4-dihydroxy-2-[(1R,2R)-1,2,3-trihydroxypropyl]-2H-furan-5-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O7/c8-1-2(9)3(10)6-4(11)5(12)7(13)14-6/h2-3,6,8-12H,1H2/t2-,3-,6+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILBBPBRROBHKQL-SAMGZKJBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C1C(=C(C(=O)O1)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@H]1C(=C(C(=O)O1)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

528-88-1 | |

| Record name | D-Glucoascorbic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000528881 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-GLUCOASCORBIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P5J41365PL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthesis and Metabolic Pathways Research

D-Glucoascorbic Acid's Role as an Intermediate in L-Ascorbic Acid Biosynthesis

Scientific literature establishes that this compound is not a key intermediate in the primary, naturally occurring biosynthetic pathways of L-ascorbic acid in either plants or animals. The major metabolic routes, namely the Smirnoff-Wheeler pathway in plants and the D-Glucuronic acid pathway in animals, proceed through a series of distinct intermediates to produce L-ascorbic acid. This compound, an isomer of L-ascorbic acid, is typically formed through chemical synthesis, for instance from glucosone, rather than as a step in these biological cascades.

Detailed Analysis of Plant Pathways (e.g., Smirnoff-Wheeler Pathway)

The predominant route for L-ascorbic acid biosynthesis in plants is the Smirnoff-Wheeler pathway, which converts D-glucose to L-ascorbic acid. researchgate.net This pathway involves a sequence of ten enzymatic steps, starting from D-glucose and proceeding through intermediates like GDP-D-mannose and L-galactose. researchgate.netresearchgate.net The final step involves the oxidation of L-galactono-1,4-lactone to L-ascorbic acid. google.comnih.gov Extensive research and genetic studies of this pathway have confirmed its intermediates, and this compound is not among them. scielo.br The pathway is a cornerstone of plant metabolism, providing essential Vitamin C for growth and stress resistance. nih.gov

Enzymes of the Smirnoff-Wheeler Pathway

| Step | Enzyme Name | Abbreviation | EC Number | Function |

|---|---|---|---|---|

| 1 | Hexokinase | HK | 2.7.1.1 | Phosphorylates D-glucose to D-glucose-6-phosphate. |

| 2 | Phosphoglucose Isomerase | PGI | 5.3.1.9 | Converts D-glucose-6-phosphate to D-fructose-6-phosphate. |

| 3 | Mannose-6-phosphate isomerase | PMI | 5.3.1.8 | Converts D-fructose-6-phosphate to D-mannose-6-phosphate. |

| 4 | Phosphomannomutase | PMM | 5.4.2.8 | Converts D-mannose-6-phosphate to D-mannose-1-phosphate. |

| 5 | GDP-D-mannose pyrophosphorylase | GMP | 2.7.7.22 | Converts D-mannose-1-phosphate to GDP-D-mannose. |

| 6 | GDP-D-mannose-3',5'-epimerase | GME | 5.1.3.18 | Converts GDP-D-mannose to GDP-L-galactose. google.com |

| 7 | GDP-L-galactose phosphorylase | GGP/VTC2 | 2.7.7.69 | Converts GDP-L-galactose to L-galactose-1-phosphate. |

| 8 | L-galactose-1-phosphate phosphatase | GPP/VTC4 | 3.1.3.25 | Converts L-galactose-1-phosphate to L-galactose. |

| 9 | L-galactose dehydrogenase | L-GalDH | 1.1.1.316 | Oxidizes L-galactose to L-galactono-1,4-lactone. google.com |

| 10 | L-galactono-1,4-lactone dehydrogenase | L-GalLDH | 1.3.2.3 | Oxidizes L-galactono-1,4-lactone to L-ascorbic acid. google.com |

Exploration of Animal Metabolic Pathways (e.g., D-Glucuronic Acid Pathway)

Most animals synthesize L-ascorbic acid from D-glucose via the D-glucuronic acid pathway. nih.gov This pathway begins with the conversion of glucose to UDP-D-glucuronic acid. nih.gov Subsequent steps lead to the formation of L-gulono-1,4-lactone, which is then oxidized to L-ascorbic acid by the enzyme L-gulonolactone oxidase. frontiersin.org Notably, humans and some other primates lack a functional version of this enzyme due to mutation, rendering them unable to synthesize their own Vitamin C. nih.gov As with the plant pathway, this compound is not an intermediate in this established animal metabolic route.

Enzymology of this compound Transformations

Given that this compound is not a natural intermediate in the primary L-ascorbic acid synthesis pathways, there is a lack of characterized specific enzymes responsible for its biological transformations within this context. The enzymology research focuses entirely on the enzymes that catalyze the steps in the Smirnoff-Wheeler and D-Glucuronic acid pathways to produce L-ascorbic acid.

Key enzymes in the L-ascorbic acid pathways have been extensively characterized. In plants, GDP-L-galactose phosphorylase (GGP), also known as VTC2, is considered a critical control point as it catalyzes the first committed step unique to ascorbate synthesis. nih.gov The final enzyme in the plant pathway, L-galactono-1,4-lactone dehydrogenase (L-GalLDH), is located on the inner mitochondrial membrane. nih.gov

In animals, the terminal enzyme is L-gulono-1,4-lactone oxidase (GULO), a microsomal enzyme that is absent or non-functional in humans, guinea pigs, and certain primates. nih.gov Another important enzyme in the animal pathway is UDP-glucose dehydrogenase, which oxidizes UDP-glucose to form UDP-glucuronic acid, a key precursor. slideshare.net

The biosynthesis of L-ascorbic acid is tightly regulated at both the transcriptional and post-transcriptional levels. In plants, the expression of genes encoding the Smirnoff-Wheeler pathway enzymes is influenced by factors such as light and stress. nih.gov For instance, GDP-L-galactose phosphorylase (GGP) expression is controlled by a combination of transcription and translation, partly via an upstream open reading frame (uORF) that limits its synthesis. nih.gov Feedback inhibition also plays a role in regulating the pathway's flux.

In the animal D-glucuronic acid pathway, regulation can be influenced by xenobiotics, which can stimulate the formation of glucuronate from UDP-glucuronate. nih.gov The pathway's activity is linked to the availability of UDP-glucuronate, which is also used in detoxification processes (glucuronidation). slideshare.net

Interplay with Other Carbohydrate Metabolic Routes

The biosynthetic pathways for L-ascorbic acid are intrinsically linked to central carbohydrate metabolism. nih.gov Both the plant and animal pathways originate from D-glucose or its phosphorylated derivatives, which are central molecules in glycolysis and the pentose phosphate pathway. nih.govyoutube.com

In plants, the precursor D-mannose-1-phosphate is derived from the glycolytic intermediate fructose-6-phosphate. The intermediate GDP-D-mannose is also a precursor for the synthesis of cell wall polysaccharides and for protein glycosylation, placing L-ascorbic acid synthesis in direct competition for this substrate with other major metabolic routes. scielo.br

Because this compound is not a product of these pathways, its direct metabolic interplay with other carbohydrate routes is not biologically established. The connection exists through the shared precursors used in the synthesis of L-ascorbic acid.

Comparative Biochemical Pathways of Ascorbic Acid Stereoisomers

The biosynthesis of ascorbic acid and its stereoisomers is a fascinating area of biochemistry that highlights the stereospecificity of enzymatic reactions and the diverse evolutionary strategies employed by different organisms to produce these vital compounds. While L-ascorbic acid (Vitamin C) is the most well-known and biologically active form in humans, other stereoisomers such as this compound, D-erythroascorbic acid, and D-araboascorbic acid (erythorbic acid) also exist. Their biosynthetic pathways, though not all fully elucidated, offer a compelling comparative study.

The primary precursor for the biosynthesis of these C6 and C5 ascorbate analogs is typically a sugar molecule, which undergoes a series of enzymatic conversions. The specific pathway and the resulting stereochemistry of the final product are determined by the unique set of enzymes present in an organism.

L-Ascorbic Acid Biosynthesis

The biosynthesis of L-ascorbic acid is well-documented and proceeds via different pathways in animals and plants.

In animals , the pathway starts with D-glucose, which is converted to L-ascorbic acid through a series of intermediates including D-glucuronic acid, L-gulonic acid, and L-gulono-1,4-lactone. A key enzyme in this pathway is L-gulono-1,4-lactone oxidase, which catalyzes the final step of oxidizing L-gulono-1,4-lactone to L-ascorbic acid. Notably, humans and some other primates lack this enzyme, rendering them unable to synthesize their own Vitamin C liposhell.plfao.org.

In plants , the primary route for L-ascorbic acid synthesis is the Smirnoff-Wheeler pathway, which also begins with a hexose (B10828440) sugar phosphate. D-mannose-1-phosphate is converted through a series of steps involving GDP-D-mannose, GDP-L-galactose, L-galactose, and L-galactono-1,4-lactone. The final step is catalyzed by L-galactono-1,4-lactone dehydrogenase frontiersin.orgoup.comnih.gov.

D-Erythroascorbic Acid Biosynthesis

In contrast to the C6 L-ascorbic acid, some yeasts, such as Saccharomyces cerevisiae, synthesize a C5 analog called D-erythroascorbic acid. This pathway begins with the five-carbon sugar D-arabinose. D-arabinose is oxidized to D-arabinono-1,4-lactone by D-arabinose dehydrogenase. Subsequently, D-arabinono-1,4-lactone oxidase catalyzes the final conversion to D-erythroascorbic acid nih.govnih.govsigmaaldrich.com. Interestingly, the enzymes in this yeast pathway have been shown to act on substrates from the plant L-ascorbic acid pathway, indicating a degree of substrate flexibility google.comnih.gov.

Hypothetical Biosynthesis of this compound

Direct and detailed research on the specific biosynthetic pathway of this compound is not extensively documented in readily available scientific literature. However, based on the established principles of ascorbic acid biosynthesis in other organisms, a plausible hypothetical pathway can be inferred.

Given that this compound is a stereoisomer of L-ascorbic acid, its biosynthesis would likely start from D-glucose. The pathway would likely mirror the initial steps of the animal pathway for L-ascorbic acid synthesis, but with different stereospecific enzymes that retain the D-configuration at the C5 position.

A hypothetical pathway could involve the following steps:

D-Glucose is converted to D-Glucuronic acid .

D-Glucuronic acid is then converted to D-Gulonic acid .

D-Gulonic acid is lactonized to form D-Gulono-1,4-lactone .

Finally, an oxidase, analogous to L-gulono-1,4-lactone oxidase, would catalyze the oxidation of D-Gulono-1,4-lactone to This compound .

This proposed pathway maintains the D-configuration from the precursor D-glucose through to the final product. The key difference between this hypothetical pathway and the established animal pathway for L-ascorbic acid would be the stereospecificity of the enzymes involved, particularly the reductase that converts D-glucuronic acid and the final oxidase.

Comparative Analysis of Biosynthetic Pathways

The following table provides a comparative overview of the key aspects of the biosynthetic pathways for L-ascorbic acid, D-erythroascorbic acid, and the hypothetical pathway for this compound.

| Feature | L-Ascorbic Acid (Animal Pathway) | L-Ascorbic Acid (Plant Pathway) | D-Erythroascorbic Acid (Yeast Pathway) | This compound (Hypothetical Pathway) |

|---|---|---|---|---|

| Starting Precursor | D-Glucose | D-Glucose-6-Phosphate | D-Arabinose | D-Glucose |

| Key Intermediates | D-Glucuronic acid, L-Gulonic acid, L-Gulono-1,4-lactone | D-Mannose-1-phosphate, GDP-D-mannose, GDP-L-galactose, L-Galactose, L-Galactono-1,4-lactone | D-Arabinono-1,4-lactone | D-Glucuronic acid, D-Gulonic acid, D-Gulono-1,4-lactone |

| Final Enzyme | L-Gulono-1,4-lactone oxidase | L-Galactono-1,4-lactone dehydrogenase | D-Arabinono-1,4-lactone oxidase | D-Gulono-1,4-lactone oxidase (Hypothetical) |

| Organism Group | Animals (most vertebrates) | Plants | Yeast (e.g., Saccharomyces cerevisiae) | (Hypothetical) |

| Carbon Length of Product | C6 | C6 | C5 | C6 |

This comparative analysis underscores the evolutionary divergence in the biosynthesis of ascorbic acid and its analogs. While the fundamental chemical transformation of a sugar acid lactone to a vicinal-enediol lactone is conserved, the specific precursors and enzymatic machinery vary significantly across different life forms, leading to the production of distinct stereoisomers. The lack of a confirmed biosynthetic pathway for this compound highlights an area for future research to fully understand the metabolic diversity of these important compounds.

Biological and Cellular Mechanisms of D Glucoascorbic Acid in Model Systems

Comparative Cellular Uptake and Transport Mechanisms

The cellular uptake of L-ascorbic acid, the biologically active form of vitamin C, is a well-regulated process mediated by specific transport proteins. The primary transporters for the reduced form, L-ascorbic acid, are the Sodium-Dependent Vitamin C Transporters, SVCT1 and SVCT2. nih.govnih.gov These proteins actively transport L-ascorbic acid into cells against a concentration gradient. In contrast, the oxidized form, dehydro-L-ascorbic acid (DHA), can be transported into cells by glucose transporters (GLUTs), primarily GLUT1, GLUT3, and GLUT4, due to its structural similarity to glucose. nih.govresearchgate.netmdpi.com Once inside the cell, DHA is rapidly reduced back to L-ascorbic acid, maintaining the concentration gradient for further DHA uptake. nih.gov

| Transporter Family | Primary Substrate | D-Glucoascorbic Acid Transport Efficiency | Key References |

| SVCT (Sodium-Dependent Vitamin C Transporters) | L-Ascorbic Acid | Low / Inefficient (inferred from D-isomer studies) | nih.gov |

| GLUT (Glucose Transporters) | Dehydro-L-ascorbic Acid, Glucose | Potentially transports oxidized form (inferred) | nih.govresearchgate.net |

Interactions with Enzyme Systems and Cofactor Roles in In Vitro and Model Organism Studies

L-ascorbic acid functions as an essential electron-donating cofactor for a class of enzymes known as α-ketoglutarate-dependent dioxygenases and other metalloenzymes. nih.govresearchgate.net These enzymes are critical for a multitude of biological processes, including the hydroxylation of proline and lysine residues during collagen synthesis, the biosynthesis of carnitine, and the production of catecholamine hormones like norepinephrine. researchgate.netresearchgate.net The ability of L-ascorbic acid to reduce metal ions, such as iron (Fe³⁺ to Fe²⁺), within the active sites of these enzymes is crucial for their catalytic function.

In contrast, the stereoisomer this compound demonstrates minimal to no biological activity as an enzyme cofactor. The enzymatic binding sites exhibit a high degree of stereospecificity, meaning they are structured to recognize and interact only with the L-isomer of ascorbic acid. elchemy.com As a result, this compound cannot effectively substitute for L-ascorbic acid in these vital enzymatic reactions. This inability to function as a cofactor is the primary reason why D-isomers of ascorbic acid cannot prevent or cure scurvy, a disease caused by impaired collagen synthesis due to L-ascorbic acid deficiency. researchgate.net While chemically similar, the different spatial arrangement of the hydroxyl group at carbon 4 in the D-isomer prevents proper binding and electron transfer within the enzyme's active site. mdpi.com

L-ascorbic acid is a potent antioxidant, readily undergoing oxidation to scavenge a wide variety of reactive oxygen species (ROS), including the hydroxyl radical and superoxide radical. wikipedia.orgmdpi.com This radical-scavenging ability is attributed to the enediol structure, which allows for the donation of two electrons in succession. The first electron donation forms the relatively stable ascorbyl radical, which can then donate a second electron. wikipedia.org The antioxidant capacity of L-ascorbic acid and its derivatives is commonly evaluated in biochemical assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the Oxygen Radical Absorbance Capacity (ORAC) assay. mdpi.commdpi.com

Chemically, this compound possesses the same enediol group as L-ascorbic acid and therefore is expected to exhibit comparable antioxidant and radical-scavenging properties in vitro. However, its physiological relevance as an antioxidant is severely limited. The poor cellular uptake via specific transporters means that it cannot achieve significant intracellular concentrations to protect cellular components from oxidative damage. nih.gov Furthermore, its inability to be recognized by enzymes means it cannot participate in the enzymatic antioxidant systems where L-ascorbic acid plays a role. Therefore, while possessing chemical antioxidant potential, its lack of bioavailability and biological recognition renders it ineffective as a physiological antioxidant in model organisms.

L-ascorbic acid is known to influence various metabolic pathways beyond its direct cofactor roles. For instance, it has been shown to affect purine metabolism, which is essential for the synthesis of nucleic acids (DNA and RNA) and energy carriers like ATP. Given the demonstrated stereospecificity of cellular transport systems and enzyme active sites, this compound is not expected to exert a significant influence on these metabolic cycles. Its limited ability to enter cells and its non-recognition by the enzymes that L-ascorbic acid interacts with preclude it from participating in or modulating these intricate biochemical pathways in the same manner as its L-isomer.

Antagonistic Biological Effects and Interference with L-Ascorbic Acid Pathways in Model Organisms

The lack of biological activity of this compound means it cannot fulfill the essential roles of L-ascorbic acid. Furthermore, in certain contexts, D-isomers can exert antagonistic or detrimental effects. This can occur through competition for non-specific binding sites or by participating in non-enzymatic chemical reactions that may lead to increased oxidative stress. For example, studies on guinea pig cartilage explants have shown that while L-ascorbic acid stimulates the synthesis of matrix components, the D-isomer D-isoascorbic acid not only fails to provide this benefit but also tends to increase oxidative damage compared to control conditions. nih.gov This suggests a potential pro-oxidant effect in a biological system unable to properly metabolize or utilize the D-isomer.

Many insects, like humans, cannot synthesize their own ascorbic acid and require it in their diet for normal growth and development. researchgate.net The tobacco hornworm, Manduca sexta, serves as a useful model for studying the structural requirements for vitamin C activity. Research has demonstrated a clear preference for the L-isomer of ascorbic acid. When fed a diet deficient in L-ascorbic acid, these insects show hampered growth and development. Studies comparing the effectiveness of different isomers found that D-ascorbic acid and D-isoascorbic acid (also known as erythorbic acid) were far less effective at supporting normal development than L-ascorbic acid. researchgate.net This indicates that the physiological systems of the insect, from uptake to enzymatic utilization, are stereospecific for the L-form. The D-isomers are poor substitutes and, if present in high concentrations, could potentially interfere with the uptake and utilization of any available L-ascorbic acid.

| Compound | Relative Antiscorbutic Potency in Manduca sexta | Key References |

| L-Ascorbic Acid | 100% | researchgate.net |

| D-Ascorbic Acid | ~50% | researchgate.net |

| D-Isoascorbic Acid (Erythorbic Acid) | ~10% | researchgate.net |

Animal models that cannot synthesize their own ascorbic acid, such as guinea pigs and gulo-/- mice (which lack the L-gulonolactone oxidase enzyme), are essential for studying the effects of vitamin C deficiency and the activity of its analogues. nih.govpetmd.comunusualpetvets.com.au In these models, a lack of dietary L-ascorbic acid leads to scurvy, characterized by defective collagen formation, impaired wound healing, and bone abnormalities. petmd.comunusualpetvets.com.au

Studies using explants from these animal models provide insight into the specific biochemical effects of D-isomers. In guinea pig articular cartilage explants, the antiscorbutic forms (L-isomers) of ascorbic acid were shown to increase the transcription of type II collagen and aggrecan, key components of the cartilage matrix. nih.gov In stark contrast, D-isoascorbic acid failed to stimulate the synthesis of these crucial proteins. Moreover, all forms of ascorbic acid tested showed a tendency to increase oxidative damage markers, with this effect being particularly noted for the non-nutrient D-forms. nih.gov This finding highlights a significant antagonistic effect: not only does the D-isomer fail to perform the required biological function, but it may also contribute to a pro-oxidant state within the tissue, potentially exacerbating tissue damage.

| Parameter | Effect of L-Ascorbic Acid (Antiscorbutic forms) | Effect of D-Isoascorbic Acid | Model System | Key References |

| Collagen Synthesis | Stimulated | No stimulation | Guinea Pig Cartilage Explants | nih.gov |

| Aggrecan Synthesis | Stimulated | No stimulation | Guinea Pig Cartilage Explants | nih.gov |

| Oxidative Damage | Modest increase | Increased over control | Guinea Pig Cartilage Explants | nih.gov |

Modulation of Cellular Processes in Non-Human Cell Lines

Research into the effects of this compound, also known as erythorbic acid, on non-human cell lines has revealed its potential to modulate key cellular processes, particularly in cancer cell models. Studies have focused on its cytotoxic and pro-oxidant activities, providing insights into its mechanisms of action at the cellular level.

Detailed Research Findings:

A significant study investigated the in vitro effects of erythorbic acid on murine colon carcinoma (colon-26) cells, demonstrating its capacity to induce cytotoxicity in a concentration-dependent manner. nih.govnih.gov The research highlighted that erythorbic acid exhibited a significant toxic effect on colon-26 cells at concentrations exceeding 0.6 mM. nih.gov The cytotoxic profiles of erythorbic acid and its stereoisomer, L-ascorbic acid, were found to be similar, with EC50 values of 0.67 mM and 0.75 mM, respectively. nih.gov This suggests that at high concentrations, both compounds exert a comparable cytotoxic effect on this particular cancer cell line.

The underlying mechanism for this cytotoxicity is attributed to the generation of reactive oxygen species (ROS). nih.govnih.gov It was observed that exposure of colon-26 cells to erythorbic acid led to an increase in intracellular ROS. nih.gov This pro-oxidant activity is considered a key factor in the observed antitumor effects. The generation of ROS can induce cellular damage and trigger cell death pathways.

The study further elucidated that the antitumor activity of erythorbic acid was a result of the oxidative stress induced by the compound's own oxidation. nih.gov This was supported by in vivo findings where the administration of high-dose erythorbic acid to tumor-bearing mice led to the consumption of endogenous L-ascorbic acid within the tumor, indicating a response to the oxidative stress generated by erythorbic acid. nih.govnih.gov These findings suggest that erythorbic acid can selectively induce oxidative stress in tumor environments. nih.gov

| Cell Line | Compound | Observed Effects | Effective Concentration | EC50 Value | Key Findings |

|---|---|---|---|---|---|

| Murine colon carcinoma (colon-26) | This compound (Erythorbic acid) | Cytotoxicity, Increased intracellular ROS | > 0.6 mM | 0.67 mM | Cytotoxicity is mediated by oxidative stress. nih.govnih.gov |

Advanced Analytical and Detection Methodologies in Research

Spectrophotometric and Fluorometric Quantification Techniques

Spectrophotometric and fluorometric methods offer convenient and often rapid ways to quantify analytes based on their interaction with light. While many studies focus on L-ascorbic acid, these principles are often adaptable or provide foundational knowledge for analyzing D-Glucoascorbic acid.

UV-Vis spectroscopy measures the absorbance of ultraviolet and visible light by a sample, allowing for quantitative analysis based on Beer-Lambert's Law. For ascorbic acid, characteristic absorption peaks have been identified, which can serve as a basis for developing methods for its analogs.

L-Ascorbic acid (AA) typically exhibits maximum absorbance in the ultraviolet region, with reported wavelengths varying depending on the solvent and pH. For instance, a study found a maximum absorbance at 258 nm thepharmajournal.com, while another reported 243 nm in 0.1M hydrochloric acid ijisrt.comresearchgate.net.

A spectrophotometric method utilizing the 2,4-dinitrophenylhydrazine (B122626) reaction for total vitamin C content in fruits showed absorbance at 520 nm, with Beer's law obedience up to 2.0 mg dL⁻¹ researchgate.net.

Methods developed for quantifying both ascorbic acid and dehydroascorbic acid have demonstrated linearity in the range of 0-6.95 mM, with limits of detection (LOD) and quantification (LOQ) of 0.236 mM and 0.467 mM, respectively nih.govresearchgate.net.

While direct UV-Vis data for this compound is less prevalent, its structural similarity to ascorbic acid suggests that similar analytical strategies, potentially with adjusted wavelengths or buffer conditions, could be employed. Spectrophotometric determination has been mentioned in relation to glucoascorbic acid core.ac.uk.

Colorimetric assays involve a chemical reaction that produces a colored product, the intensity of which is proportional to the analyte concentration.

Some colorimetric assays, originally designed for glucose analysis, are affected by ascorbic acid, which interferes with the formation of a quinoneimine dye. These methods typically involve enzymatic reagents and detection via color change scielo.brresearchgate.net.

Specific assay kits for related compounds like D-Gluconate utilize colorimetric detection, often involving enzymatic reactions that produce a product with strong absorbance at 450 nm assaygenie.comabcam.com.

A colorimetric assay for Vitamin C/Ascorbic Acid reported an assay range of 0.35-20 µg/mL with a sensitivity of 0.35 µg/mL, detected at 533 nm bio-techne.com. The adaptation of such colorimetric principles to this compound would require specific reagent optimization.

High-Resolution Chromatographic Separations

Chromatographic techniques are vital for separating complex mixtures and isolating specific compounds, including isomers and analogs. HPLC and TLC are prominent methods in this regard.

HPLC is a powerful technique for separating and quantifying compounds based on their differential partitioning between a stationary phase and a mobile phase.

Several HPLC methods have been developed for ascorbic acid and its derivatives. For instance, a method utilizing a LiChrosorb-NH2 column with an acetonitrile:0.05 M KH2PO4 mobile phase (pH 5.95) enabled the separation of ascorbic acid and erythorbic acid oregonstate.edu.

Analysis of D-isoascorbic acid and L-ascorbic acid has been successfully performed using a Cogent Diamond Hydride™ column with a mobile phase of 98% Acetonitrile / 2% DI Water / 0.1% Formic Acid, detected by UV at 254 nm mtc-usa.com.

A SeQuant ZIC-HILIC column with an acetonitrile/ammonium acetate (B1210297) mobile phase and UV detection at 240 nm is another established HPLC method for analyzing ascorbic acid and dehydroascorbic acid sigmaaldrich.com.

Methods employing UV detection have reported limits of quantification (LOQ) as low as 0.086 µg/mL for ascorbic acid researchgate.net.

HPLC methods are generally considered more selective and sensitive than spectrophotometric or titrimetric methods, often employing UV or electrochemical detection utm.mxresearchgate.net. Studies have also indicated the potential for HPLC in quantifying this compound core.ac.ukgoogleapis.com.

Paper chromatography (PC) and thin-layer chromatography (TLC) are valuable techniques for separating isomers and related compounds, particularly when dealing with complex mixtures or for initial screening.

Paper chromatography has been employed for the separation and identification of ascorbic acid isomers, including this compound oregonstate.edu.

TLC has been utilized to separate stereoisomers of ascorbic acid and dehydroascorbic acid. For example, using D-cellulose-MPA plates, separation of three AA isomers yielded Rf values of 42, 40, and 50, while three DHAA isomers had Rf values of 55, 52, and 47 dss.go.th. Reversed-phase silica-MPA plates have also shown promise in separating isomers within their respective groups dss.go.th.

TLC methods, often visualized under UV light (e.g., at 366 nm), are noted for their speed, low cost, and requirement for minimal sample preparation, making them suitable for high-throughput screening of compounds like ascorbic acid and its derivatives sigmaaldrich.comsepscience.com.

Electrochemical and Voltammetric Analytical Approaches

Electrochemical methods, including voltammetry, offer high sensitivity and selectivity for detecting and quantifying analytes. These techniques monitor the current or potential changes associated with redox reactions.

An electrochemical study on 2-O-(β-D-glucopyranosyl) ascorbic acid, a close analog of this compound, utilized a glassy carbon electrode (GCE). The compound exhibited diffusion-controlled oxidation at approximately 0.83 V. The developed method demonstrated linear detection from 100 nM to 300 μM with a sensitive detection limit of 30 nM, outperforming some reported HPLC methods electrochemsci.org. Optimal detection was observed at pH 7.0.

Differential Pulse Voltammetry (DPV) and Square Wave Voltammetry (SWV) are commonly applied. For ascorbic acid, DPV methods have shown linear ranges from 10 μM to 5000 μM with LODs around 1.038 μM mdpi.com. SWV methods have reported sensitivities of 0.4789 µA/µM and LODs of 278 nM mdpi.com.

Voltammetric analysis using modified electrodes, such as iodine-coated platinum electrodes, has detected ascorbic acid with anodic peaks around 0.28 V, exhibiting linear dependence of peak current on concentration within ranges like 2.84x10⁻³ - 5.68 mM, and achieving LODs of 1.0 µM and LOQs of 3.01 µM scielo.org.cobvsalud.org.

Other electrochemical approaches, including amperometry and cyclic voltammetry (CV), have also been employed, with reported LODs for ascorbic acid detection ranging from sub-micromolar levels (e.g., 1.97 μM, 3.5 × 10⁻⁷ M) nih.govresearchgate.net. These methods often highlight the compound's electrochemical activity and the potential for selective detection in complex matrices.

Mass Spectrometry for Structural Elucidation and Metabolite Profiling

Mass spectrometry (MS) stands as a cornerstone technique in modern chemical research, particularly for elucidating the structures of compounds and profiling metabolites within complex biological matrices. Its ability to accurately measure mass-to-charge ratios (m/z) of ions allows for the determination of molecular weights and elemental compositions tricliniclabs.commdpi.com. For structural elucidation, MS is often employed in conjunction with tandem mass spectrometry (MS/MS), where precursor ions are fragmented into characteristic product ions. Analyzing these fragment patterns provides critical insights into the molecular architecture of a compound, aiding in the identification of unknown substances or confirming known structures tricliniclabs.commdpi.com.

In the context of metabolite profiling, liquid chromatography coupled with mass spectrometry (LC-MS) is a widely adopted methodology. This hyphenated technique allows for the separation of individual components from a complex mixture before their detection and identification by MS. LC-MS systems, such as LC-MS/MS, are invaluable for identifying and quantifying metabolites in biological samples like plasma, tissues, or cellular extracts mdpi.comnih.govresearchgate.netnih.govnih.gov. While specific studies directly detailing this compound using MS are limited in the provided results, the principles are well-established for related compounds like ascorbic acid (AA) nih.govnih.govwisdomlib.org. For instance, LC-MS/MS has been successfully applied to quantify ascorbic acid and its oxidized form, dehydroascorbic acid (DHA), in biological fluids, demonstrating the technique's capability to handle redox couples and related compounds nih.govnih.gov.

The analysis of isomers, such as this compound in relation to other stereoisomers of ascorbic acid, presents a unique challenge due to their identical molecular weights but differing structural arrangements nih.gov. Advanced MS techniques, including ion mobility spectrometry coupled with MS (IMS-MS) and gas-phase ion spectroscopy, are increasingly being utilized to differentiate such isomers by providing additional structural information based on their physical properties in the gas phase nih.gov. Furthermore, gas chromatography-mass spectrometry (GC-MS) is another powerful tool for metabolite profiling, particularly effective for volatile and semi-volatile compounds, often requiring derivatization steps to enhance volatility and detectability researchgate.netnih.govmdpi.com.

Method Validation, Sensitivity, and Reproducibility in Research Contexts

The reliability and utility of any analytical method in research are contingent upon rigorous validation, which demonstrates its suitability for the intended analytical task. Key parameters assessed during method validation include linearity, sensitivity (limit of detection - LOD, and limit of quantification - LOQ), accuracy, precision, specificity, and robustness nih.govwisdomlib.orgbrazilianjournals.com.brjocpr.comresearchgate.netresearchgate.net. These parameters collectively ensure that the method consistently produces accurate and precise results.

Linearity refers to the ability of the method to obtain test results that are directly proportional to the concentration of the analyte within a given range. For methods analyzing compounds like ascorbic acid, linearity is typically established with correlation coefficients (R²) often exceeding 0.99 nih.govwisdomlib.orgbrazilianjournals.com.brjocpr.comresearchgate.net. The specific concentration ranges can vary depending on the application, from low ng/mL levels to µg/mL or higher nih.govwisdomlib.orgbrazilianjournals.com.brresearchgate.net.

Sensitivity is evaluated by determining the LOD and LOQ. The LOD represents the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. Studies on ascorbic acid detection have reported LODs as low as 0.1524 ng/mL and LOQs around 0.4679 ng/mL wisdomlib.org, or in the nanomolar range nih.gov, indicating high sensitivity capabilities.

Accuracy assesses how close the measured value is to the true value, often determined through recovery studies where a known amount of analyte is added to a sample. Recovery rates for ascorbic acid analysis typically fall within the range of 90-116% wisdomlib.orgbrazilianjournals.com.brfarmaciajournal.com, signifying good accuracy. Precision measures the agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is often expressed as relative standard deviation (%RSD), with values below 5% or 10% generally considered acceptable for repeatability and intermediate precision nih.govwisdomlib.orgbrazilianjournals.com.brjocpr.comresearchgate.netresearchgate.net.

Reproducibility ensures that the method yields consistent results when performed by different analysts, in different laboratories, or on different occasions. Methods are often validated to demonstrate good reproducibility, with low %RSD values indicating minimal variability nih.govwisdomlib.org. Robustness assesses the method's capacity to remain unaffected by small, deliberate variations in method parameters, ensuring its reliability under routine laboratory conditions.

The following table summarizes typical validation parameters observed in analytical methods applied to ascorbic acid, which serve as benchmarks for developing and validating methods for this compound.

| Parameter | Typical Range/Value | Source(s) |

| Linearity (R²) | > 0.99 | nih.govwisdomlib.orgbrazilianjournals.com.brjocpr.comresearchgate.net |

| LOD | 0.001 - 0.1524 mg/mL or ng/mL | wisdomlib.orgbrazilianjournals.com.br |

| LOQ | 0.003 - 0.4679 mg/mL or ng/mL; 16 nM; 26.7 mg/kg | nih.govwisdomlib.orgbrazilianjournals.com.brresearchgate.net |

| Accuracy (Recovery) | 90% - 116% | wisdomlib.orgbrazilianjournals.com.brfarmaciajournal.com |

| Precision (%RSD) | < 5% (repeatability/intermediate); < 1.5% (intra-day) | wisdomlib.orgbrazilianjournals.com.brresearchgate.net |

Theoretical and Computational Studies of D Glucoascorbic Acid

Molecular Dynamics and Docking Simulations for Protein Interactions

Molecular dynamics (MD) simulations and molecular docking are powerful computational tools used to investigate the interactions between molecules, such as ligands and proteins. While direct studies on D-Glucoascorbic acid's protein interactions are limited in the provided search results, the methodologies themselves are well-established for similar compounds. MD simulations track the movement of atoms and molecules over time, revealing dynamic behaviors and conformational changes of protein-ligand complexes biorxiv.orgnih.govbiorxiv.orgfrontiersin.orgicts.res.in. Docking simulations predict the preferred orientation of a ligand when bound to a protein, estimating binding affinity and identifying key interaction sites biorxiv.orgresearchgate.netbiorxiv.orgmdpi.comfrontiersin.org. These simulations can help in understanding how this compound might bind to specific protein targets, if it were to act as an inhibitor or substrate analog, by analyzing parameters like docking scores, hydrogen bonds, and binding pocket interactions biorxiv.orgbiorxiv.org. For instance, studies on glucose-binding proteins have used these techniques to screen and identify potential candidates based on their binding affinity to glucose, a related sugar molecule biorxiv.org.

Quantum Chemical Calculations of Reactivity and Stability

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in determining the electronic structure, reactivity, and stability of chemical compounds like this compound researchgate.netchemrxiv.orgconicet.gov.arresearchgate.netmdpi.comresearchgate.netuni-stuttgart.deaps.org. These calculations provide insights into molecular properties such as:

Frontier Molecular Orbitals (HOMO/LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and their energy gap, are key indicators of a molecule's reactivity and stability. A smaller HOMO-LUMO gap generally suggests higher reactivity, while a larger gap indicates greater stability researchgate.netchemrxiv.org.

Reactivity Descriptors: Parameters like hardness (η), softness (σ), electronegativity (χ), and chemical potential (μ) quantify a molecule's resistance to chemical change and its propensity to gain or lose electrons, offering a theoretical basis for predicting chemical behavior researchgate.netchemrxiv.orgresearchgate.net.

Bonding Analysis: Techniques like Natural Bond Orbital (NBO) analysis and Atoms-in-Molecules (AIM) theory can elucidate the nature of chemical bonds and electron delocalization within the molecule, contributing to an understanding of its stability and reaction mechanisms conicet.gov.armdpi.com.

Studies on L-ascorbic acid, a close analog, have utilized DFT to determine stable molecular conformations and analyze vibrational spectra, providing a foundation for understanding similar properties in this compound conicet.gov.ar.

Predictive Modeling of Biochemical Transformations and Degradation Kinetics

Predictive modeling plays a crucial role in understanding how this compound might behave in biological systems or under various environmental conditions. This includes predicting its biochemical transformations and degradation kinetics.

Degradation Kinetics: Studies on ascorbic acid have extensively modeled its degradation kinetics, often finding that it follows pseudo-first-order kinetics nih.govnih.govmdpi.comfrontiersin.orgresearchgate.netajol.info. The rate of degradation is influenced by factors such as temperature, pH, and the presence of other substances nih.govfrontiersin.orgresearchgate.net. Computational approaches can simulate these degradation processes under different conditions, predicting shelf-life and stability nih.govmdpi.comfrontiersin.org. For instance, kinetic models can be developed using parameters derived from experimental data, allowing for the prediction of ascorbic acid concentration over time at various temperatures nih.govmdpi.comresearchgate.net. The Arrhenius equation is commonly used to describe the temperature dependence of these degradation rate constants nih.govfrontiersin.org.

Biochemical Transformations: While specific computational models for this compound's biochemical transformations are not detailed, theoretical studies often explore reaction pathways of related compounds. For example, computational chemistry has been used to understand prebiotic pathways for sugar production, involving carbonyl migrations and decarboxylation reactions acs.org. Studies on the metabolic fate of analogs like glucoascorbic acid have shown it can induce scurvy-like symptoms in mice, suggesting interference with ascorbic acid metabolism, although the precise biochemical transformations remain an area for computational investigation semanticscholar.orgdbc.wroc.pl.

Future Directions and Emerging Research Avenues

Elucidation of Undiscovered Biosynthetic and Catabolic Pathways

A significant gap in the current understanding of D-glucoascorbic acid lies in its metabolic pathways. At present, there is a lack of defined biosynthetic and catabolic routes for this compound in any organism. Future research will need to address these fundamental questions. Investigating whether organisms can synthesize this compound de novo or through the modification of other precursors will be a critical first step. Equally important will be the identification of the enzymes and genetic machinery involved in its breakdown and the subsequent metabolic fate of its catabolites. Such studies could reveal novel enzymatic functions and metabolic networks. For instance, studies on Salmonella typhimurium LT-2 have shown that this bacterium cannot utilize this compound as a sole source of carbon or nitrogen, suggesting the absence of effective uptake or metabolic pathways in this model organism asm.org.

Identification of Novel Biological Roles in Diverse Organisms

The biological significance of this compound is poorly understood, with only a handful of studies touching upon its effects in specific organisms. In insects, for example, this compound has been observed to have some biological activity, though considerably less than L-ascorbic acid. In the moth Spodoptera littoralis, dietary administration of this compound led to the formation of deformed spermatophores researchgate.net. Similarly, in fish, it has demonstrated low antiscorbutic activity stir.ac.uk.

Future research should aim to systematically screen for the biological roles of this compound across a diverse range of organisms, from microorganisms to mammals. This could uncover unique physiological or pathological effects distinct from its L-isomer. Investigating its potential as an antioxidant, an enzyme cofactor, or a signaling molecule in various biological systems could open up new avenues of research.

Development of Advanced Probes for Mechanistic Studies

To delve into the mechanistic underpinnings of this compound's potential biological roles, the development of advanced molecular probes will be indispensable. Currently, there are no specific probes designed to detect and quantify this compound in biological systems. Future efforts could focus on creating fluorescent or chemiluminescent probes that can selectively bind to this compound, allowing for its visualization and tracking within cells and tissues. Such tools would be instrumental in studying its uptake, subcellular localization, and interactions with other molecules, providing crucial insights into its mode of action. A study on a derivative, imino-D-glucoascorbic acid (IGA), highlighted its inhibitory effect on norepinephrine production, demonstrating the utility of modified analogs in probing biological processes researchgate.net.

Integration of Multi-Omics Data for Systems Biology Understanding

A systems biology approach, integrating various "omics" data, will be crucial for a comprehensive understanding of this compound's impact on biological systems. As foundational knowledge about its metabolism and biological roles is established, future studies should employ transcriptomics, proteomics, and metabolomics to map the global cellular responses to this compound exposure. This will help in identifying the genes, proteins, and metabolic pathways that are modulated by this compound. By integrating these multi-omics datasets, researchers can construct network models to predict the systemic effects of this compound and uncover previously unknown interactions and functions.

Q & A

Q. What are the established synthetic pathways for D-Glucoascorbic acid, and what analytical methods validate its purity?

this compound can be synthesized via isomerization of L-ascorbic acid derivatives or enzymatic modification. Key steps include protecting hydroxyl groups to prevent oxidation and using catalysts like metal ions or enzymes (e.g., aldose reductase). Purity validation requires high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) to confirm molecular weight and absence of byproducts. Nuclear magnetic resonance (NMR) spectroscopy further verifies stereochemical configuration .

Q. How do structural differences between this compound and L-ascorbic acid influence their biochemical properties?

this compound differs from L-ascorbic acid in the stereochemistry of the C4 and C5 hydroxyl groups, rendering it biologically inactive as an antioxidant. Comparative analysis using circular dichroism (CD) spectroscopy reveals distinct optical activity patterns. X-ray crystallography can map spatial configurations, while redox potential assays quantify differences in electron-donating capacity .

Q. What spectroscopic or chromatographic techniques are optimal for characterizing this compound in complex mixtures?

Fourier-transform infrared (FTIR) spectroscopy identifies functional groups (e.g., lactone ring, hydroxyls). For quantification in biological matrices, ultra-high-performance liquid chromatography (UHPLC) with UV-Vis detection at 265 nm is recommended. Gas chromatography-mass spectrometry (GC-MS) is suitable for volatile derivatives, though derivatization may alter stability .

Advanced Research Questions

Q. What mechanistic hypotheses explain the antiscorbutic inactivity of this compound compared to its L-form?

Hypotheses focus on stereospecific binding to enzymes like gulonolactone oxidase, critical in vitamin C biosynthesis. Molecular docking simulations and kinetic assays (e.g., Michaelis-Menten studies) can test binding affinity. In vitro cell cultures (e.g., human fibroblasts) treated with this compound may show reduced collagen synthesis, confirming lack of enzymatic interaction .

Q. How can researchers design experiments to address conflicting data on this compound’s stability under varying pH conditions?

Standardize stability assays by incubating the compound in buffered solutions (pH 2–9) at 37°C. Monitor degradation via time-resolved UV spectroscopy or LC-MS. Use Arrhenius plots to model degradation kinetics. Confounding variables (e.g., light exposure, metal ion contamination) must be controlled, and results compared across independent labs using interlaboratory validation protocols .

Q. What strategies are effective for reconciling contradictory findings in the literature regarding this compound’s role in oxidative stress models?

Conduct a systematic meta-analysis of existing studies, focusing on variables like cell type, concentration ranges, and assay endpoints (e.g., ROS levels vs. gene expression). Replicate key experiments under harmonized conditions and apply statistical tools (e.g., Bland-Altman plots) to quantify variability. Cross-disciplinary collaboration with computational chemists can model redox interactions in silico .

Q. How can advanced isotopic labeling techniques elucidate the metabolic fate of this compound in mammalian systems?

Use stable isotopes (e.g., ¹³C-labeled this compound) administered to rodent models. Track isotopic distribution via liquid chromatography-tandem mass spectrometry (LC-MS/MS) in plasma, urine, and tissues. Compare metabolic pathways with those of L-ascorbic acid using pathway enrichment analysis software (e.g., MetaboAnalyst) .

Methodological Guidance

- Literature Review : Leverage Google Scholar’s "Cited by" feature to identify seminal papers and track evolving hypotheses. Use Boolean operators (e.g., "this compound" AND "redox activity") to filter studies .

- Data Contradiction Analysis : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses. For example, ethical considerations may exclude in vivo studies if in vitro models suffice .

- Experimental Design : Align with criteria from the U.S. EPA’s chemical assessment protocols (e.g., dose-response consistency, reproducibility across ≥3 independent trials) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.